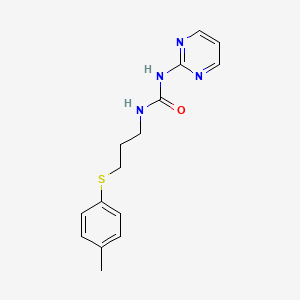

1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea

説明

The compound "1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea" is a urea derivative featuring a pyrimidinyl group at the 1-position and a 3-(p-tolylthio)propyl substituent at the 3-position. Urea derivatives are widely studied for their diverse biological and electrochemical properties, often serving as enzyme inhibitors, receptor modulators, or components in polymer synthesis.

特性

IUPAC Name |

1-[3-(4-methylphenyl)sulfanylpropyl]-3-pyrimidin-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c1-12-4-6-13(7-5-12)21-11-3-10-18-15(20)19-14-16-8-2-9-17-14/h2,4-9H,3,10-11H2,1H3,(H2,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACRZZCQBXTUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCNC(=O)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Chemical Biology: It is employed in chemical biology to probe biological pathways and mechanisms.

作用機序

The mechanism of action of 1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the urea moiety can form hydrogen bonds with target proteins. The p-tolylthio group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

類似化合物との比較

Comparison with Similar Compounds

The provided evidence focuses on the synthesis and characterization of 1-(5-Hydroxy-3,4,6-trimethylpyridin-2-yl)-3-propylurea (13a) , a structurally related urea derivative. Below is a comparative analysis based on the available

Structural Comparison

Physicochemical Properties

- Compound 13a : Reported as a white solid with a melting point (m.p.) and TLC Rf value of 0.26 (CH₂Cl₂/MeOH = 20/1) .

- 1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea : The pyrimidine ring and p-tolylthio group may enhance hydrophobicity and thermal stability compared to Compound 13a. However, experimental data are absent.

Data Tables and Research Findings

No experimental data for "1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea" are available in the provided evidence. Below is a summary of Compound 13a’s synthesis for reference:

| Parameter | Value/Description |

|---|---|

| Synthetic Method | Hydrogenation with Pd/C in CH₂Cl₂ |

| Reaction Time | 2 hours |

| Purification | Silica gel column chromatography (CH₂Cl₂/MeOH = 20/1) |

| Yield | 75% |

| Physical State | White solid |

| TLC Rf | 0.26 (CH₂Cl₂/MeOH = 20/1) |

Limitations and Recommendations

The evidence lacks direct information on "1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea," limiting the depth of this comparison. Future studies should:

Characterize the compound’s synthesis, stability, and electrochemical/biological activity.

Compare its performance with urea derivatives like Compound 13a in targeted applications (e.g., polymer conductivity or enzyme inhibition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。